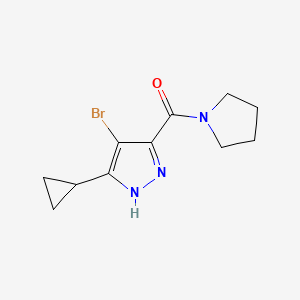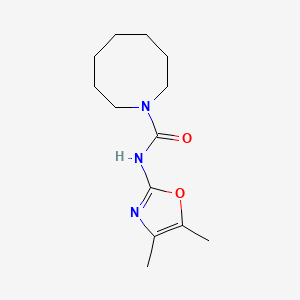![molecular formula C12H14N4O2 B7531324 N-cyclopropyl-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B7531324.png)
N-cyclopropyl-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide, also known as CP-544326, is a novel compound that has been extensively studied for its potential applications in the field of scientific research. It is a small molecule that exhibits a unique pharmacological profile, making it an attractive candidate for various research studies.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide is complex and involves multiple targets. It has been shown to act as a positive allosteric modulator of GABA-A receptors, leading to enhanced inhibitory neurotransmission. It also exhibits potent anti-inflammatory effects by inhibiting cytokine signaling pathways. Additionally, it has been shown to inhibit the PI3K/Akt signaling pathway, leading to decreased cell proliferation and increased apoptosis.
Biochemical and physiological effects:
N-cyclopropyl-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide has been shown to exhibit a variety of biochemical and physiological effects, depending on the target and dosage used. It has been shown to enhance inhibitory neurotransmission, leading to sedation and anxiolysis. It also exhibits potent anti-inflammatory effects, leading to decreased cytokine production and decreased immune cell infiltration. Additionally, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-cyclopropyl-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide in lab experiments is its unique pharmacological profile, which allows for the study of multiple targets and pathways. It also exhibits potent activity at low concentrations, making it a cost-effective research tool. However, one of the limitations of using N-cyclopropyl-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide is its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research involving N-cyclopropyl-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide. One area of interest is the development of more selective compounds that target specific pathways and receptors. Additionally, there is interest in studying the potential applications of N-cyclopropyl-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide in the treatment of various neurological disorders, such as anxiety and depression. Finally, there is ongoing research into the potential applications of N-cyclopropyl-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide in the treatment of cancer, particularly in combination with other chemotherapeutic agents.
In conclusion, N-cyclopropyl-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide is a novel compound with unique pharmacological properties that make it an attractive candidate for various fields of scientific research. Its mechanism of action is complex and involves multiple targets and pathways, making it a valuable research tool. While there are limitations to its use, there is significant interest in its potential applications in the treatment of various diseases and disorders.
Métodos De Síntesis
N-cyclopropyl-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide can be synthesized through a series of chemical reactions involving the condensation of 3-oxo-[1,2,4]triazolo[4,3-a]pyridine-2-carboxylic acid with N-cyclopropyl-N-methylglycine methyl ester. The resulting intermediate is then subjected to a series of purification steps to obtain the final product in high yields.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, immunology, and cancer research. It has been shown to exhibit potent activity against a variety of targets, including GABA-A receptors, cytokine receptors, and PI3K/Akt signaling pathways.
Propiedades
IUPAC Name |
N-cyclopropyl-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-14(9-5-6-9)11(17)8-16-12(18)15-7-3-2-4-10(15)13-16/h2-4,7,9H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEHWTYVCXOZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)CN2C(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7531255.png)

![3-[(5-propyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7531261.png)






![N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B7531325.png)
![3-[(1-Hydroxycyclohexyl)methyl]-5-pyrrolidin-1-yl-1,3,4-thiadiazole-2-thione](/img/structure/B7531330.png)
